molecular formula C11H10BrFN2O3S B10960179 N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10960179
M. Wt: 349.18 g/mol
InChI Key: SUCVSJONFODZPP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with a unique structure that includes a bromine, fluorine, and sulfonamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. The process often includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine and Fluorine Groups: This step involves the halogenation of the phenyl ring using reagents such as bromine and fluorine sources.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substituents but lacks the oxazole and sulfonamide groups.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but with a benzamide moiety instead of the oxazole ring.

Uniqueness

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10BrFN2O3S

Molecular Weight

349.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C11H10BrFN2O3S/c1-6-11(7(2)18-14-6)19(16,17)15-10-4-3-8(12)5-9(10)13/h3-5,15H,1-2H3

InChI Key

SUCVSJONFODZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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